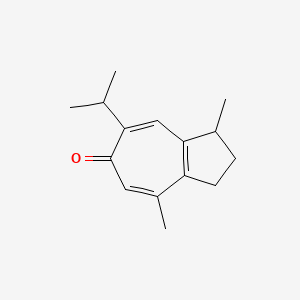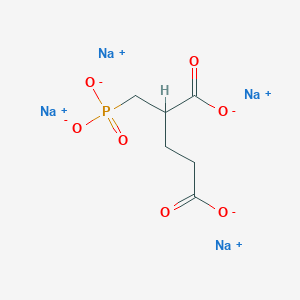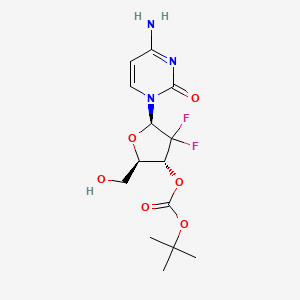
9,10-Dibromo-2-(naphthalen-2-yl)anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Dibromo-2-(naphthalen-2-yl)anthracene: is an organic compound that belongs to the family of anthracene derivatives. Anthracene is a solid polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The substitution at the 9 and 10 positions with bromine atoms and the addition of a naphthyl group at the 2 position significantly alter the chemical and physical properties of the parent anthracene molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dibromo-2-(naphthalen-2-yl)anthracene typically involves the bromination of 2-(naphthalen-2-yl)anthracene. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to facilitate the bromination at the 9 and 10 positions of the anthracene ring .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or column chromatography .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atoms at the 9 and 10 positions can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The anthracene core can undergo oxidation to form anthraquinone derivatives or reduction to form dihydroanthracene derivatives.
Coupling Reactions: The compound can participate in Suzuki, Heck, and other coupling reactions to form more complex structures
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate
Major Products:
Substitution Products: Various substituted anthracenes depending on the nucleophile used.
Oxidation Products: Anthraquinone derivatives.
Reduction Products: Dihydroanthracene derivatives.
Coupling Products: Complex polycyclic aromatic compounds
Aplicaciones Científicas De Investigación
Chemistry:
Organic Electronics: Used in the development of OLEDs due to its blue fluorescent properties.
Photophysical Studies: Investigated for its photophysical properties, including fluorescence and phosphorescence
Biology and Medicine:
Fluorescent Probes: Potential use in biological imaging due to its fluorescent properties.
Industry:
Optoelectronic Devices: Utilized in the fabrication of optoelectronic devices such as OLEDs and photovoltaic cells
Mecanismo De Acción
The mechanism by which 9,10-Dibromo-2-(naphthalen-2-yl)anthracene exerts its effects is primarily through its electronic properties. The bromine atoms and naphthyl group influence the electronic distribution within the anthracene core, affecting its photophysical behavior. The compound can undergo photoexcitation, leading to fluorescence or phosphorescence, which is useful in optoelectronic applications .
Comparación Con Compuestos Similares
9,10-Diphenylanthracene: Another anthracene derivative used in OLEDs.
2-Methyl-9,10-bis(naphthalen-2-yl)anthracene: Similar structure with a methyl group instead of bromine atoms.
2,6-Dibromo-9,10-di(naphthalen-2-yl)anthracene: Similar compound with bromine atoms at different positions
Uniqueness: 9,10-Dibromo-2-(naphthalen-2-yl)anthracene is unique due to the specific positioning of bromine atoms and the naphthyl group, which confer distinct electronic and photophysical properties compared to other anthracene derivatives. This makes it particularly suitable for specific applications in organic electronics and optoelectronics .
Propiedades
Número CAS |
1206628-35-4 |
|---|---|
Fórmula molecular |
C24H14Br2 |
Peso molecular |
462.2 g/mol |
Nombre IUPAC |
9,10-dibromo-2-naphthalen-2-ylanthracene |
InChI |
InChI=1S/C24H14Br2/c25-23-19-7-3-4-8-20(19)24(26)22-14-18(11-12-21(22)23)17-10-9-15-5-1-2-6-16(15)13-17/h1-14H |
Clave InChI |
ZXQCYJFPBNTPCT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)C3=CC4=C(C5=CC=CC=C5C(=C4C=C3)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,9-Ethanobenzo[i]quinolizin-14-one, dodecahydro-8a-hydroxy-11-methyl-, (1S,8aR,9S,11R,12aS)-](/img/structure/B12102199.png)


![3-[(2,5-Dichlorophenyl)sulfanyl]butan-2-one](/img/structure/B12102221.png)






![tert-Butyl (R)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B12102272.png)


